4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate
Overview
Description
4-(1-Methyl-1-phenylethyl)phenyl 4-fluorobenzoate is an organic compound with the molecular formula C22H19FO2 and a molecular weight of 334.38 g/mol . This compound is characterized by the presence of a phenyl group substituted with a 1-methyl-1-phenylethyl group and a 4-fluorobenzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate typically involves the esterification of 4-(1-methyl-1-phenylethyl)phenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1-phenylethyl)phenyl 4-fluorobenzoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(1-methyl-1-phenylethyl)phenol and 4-fluorobenzoic acid.
Substitution Reactions: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often requiring a polar aprotic solvent and a catalyst.
Major Products
Hydrolysis: 4-(1-Methyl-1-phenylethyl)phenol and 4-fluorobenzoic acid.
Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide derivative.
Scientific Research Applications
4-(1-Methyl-1-phenylethyl)phenyl 4-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active phenolic and benzoic acid derivatives that may interact with enzymes or receptors in biological systems. The fluorine atom can also influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Similar structure but lacks the fluorobenzoate ester group.
Phenyl 4-fluorobenzoate: Contains the fluorobenzoate ester but lacks the 1-methyl-1-phenylethyl substitution.
Uniqueness
4-(1-Methyl-1-phenylethyl)phenyl 4-fluorobenzoate is unique due to the combination of the 1-methyl-1-phenylethyl group and the 4-fluorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO2/c1-22(2,17-6-4-3-5-7-17)18-10-14-20(15-11-18)25-21(24)16-8-12-19(23)13-9-16/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVVDOZKOYLMML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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